

# Introduction: The Imperative of Chirality in Pharmacology

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: *ent-Aprepitant*

CAS No.: 172822-29-6

Cat. No.: B601779

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In the landscape of modern drug development, the stereochemical configuration of a molecule is not a trivial detail but a critical determinant of its pharmacological and toxicological profile. The case of Aprepitant, a potent and selective neurokinin-1 (NK1) receptor antagonist, underscores this principle. Aprepitant is a cornerstone therapy for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[1][2] Its molecular structure contains three chiral centers, giving rise to eight possible stereoisomers.[3][4] The clinically approved and biologically active isomer is specifically the (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine derivative.[5]

This guide focuses on **ent-Aprepitant**, the enantiomer of Aprepitant. As the mirror image of the active pharmaceutical ingredient (API), **ent-Aprepitant** is a critical compound for study. It is classified as USP Aprepitant Related Compound B, a key impurity that must be monitored and controlled during the synthesis and formulation of Aprepitant to ensure the final drug product's safety, efficacy, and quality.[6] This document provides a comprehensive overview of its chemical identifiers, its significance as a stereoisomeric impurity, the biological context of its parent compound, and the analytical methodologies required for its precise quantification.

## PART 1: Core Chemical Identifiers

Precise identification is the foundation of all chemical and pharmacological research. The following table summarizes the key chemical identifiers for both **ent-Aprepitant** and its clinically active counterpart, Aprepitant, for clear comparison.

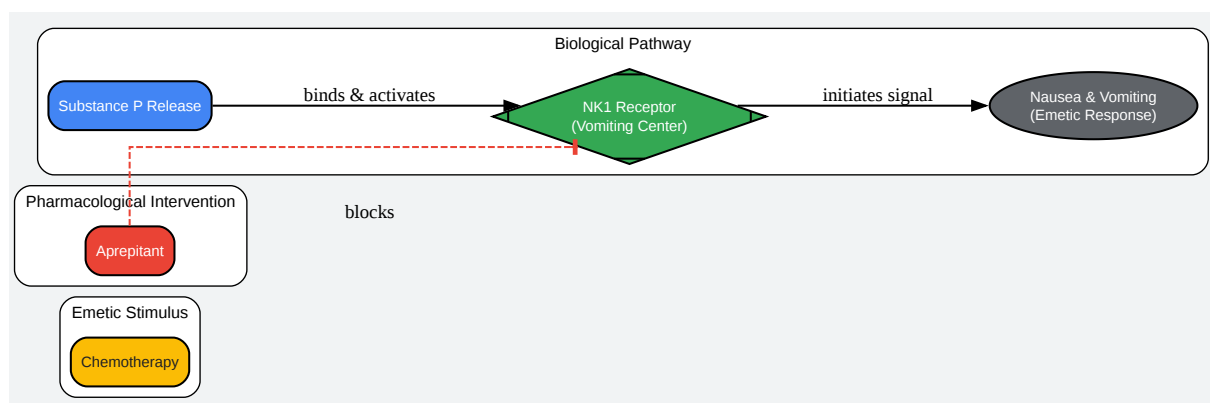
Identifier	ent-Aprepitant	Aprepitant (Emend®)
CAS Number	172822-29-6[6][7][8]	170729-80-3[9][10][11]
Synonyms	(1S,2S,3R)-Aprepitant; Aprepitant S,R,S-Enantiomer; USP Aprepitant Related Compound B[6]	Emend; L-754,030; MK-869[9] [10]
Molecular Formula	C <sub>23</sub> H <sub>21</sub> F <sub>7</sub> N <sub>4</sub> O <sub>3</sub> [6][7]	C <sub>23</sub> H <sub>21</sub> F <sub>7</sub> N <sub>4</sub> O <sub>3</sub> [5][9]
Molecular Weight	534.44 g/mol [6]	534.435 g/mol [9]
IUPAC Name	3-[[[(2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one[6]	5-[[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-3(2H)-one[9]
InChI Key	ATALOFNDEOCMKK-KNMUDHKVSA-N[6]	ATALOFNDEOCMKK-OITMNORJSA-N[9][10]
SMILES	<chem>CO[C@H]2C4=CC=C(C=C4)F[6]</chem>	<chem>Ccc2)N(CC2=NNC(=O)N2)CCO1"&gt;C@@Hc1cc(cc(c1)C(F)(F)F)C(F)(F)F[9]</chem>

## PART 2: Mechanism of Action: The NK1 Receptor Pathway

To understand the importance of separating **ent-Aprepitant** from Aprepitant, one must first grasp the biological target. Aprepitant functions as a selective, high-affinity antagonist of the

human substance P/neurokinin 1 (NK1) receptor.[1][5] These receptors are densely located in the brain's vomiting center, specifically the nucleus tractus solitarius and area postrema.[1]

The endogenous ligand for the NK1 receptor is Substance P, a neuropeptide that plays a central role in transmitting emetic signals.[12] Chemotherapeutic agents trigger the release of Substance P, which then binds to NK1 receptors to induce vomiting.[1] Aprepitant exerts its antiemetic effect by crossing the blood-brain barrier, occupying these central NK1 receptors, and competitively blocking the binding of Substance P.[9][12][13] This action is particularly effective in preventing the delayed phase of CINV (24-120 hours post-chemotherapy), which is primarily mediated by Substance P.[1]



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